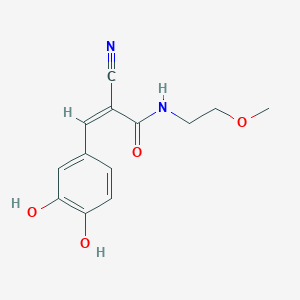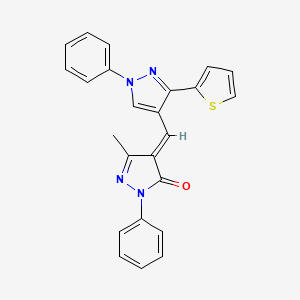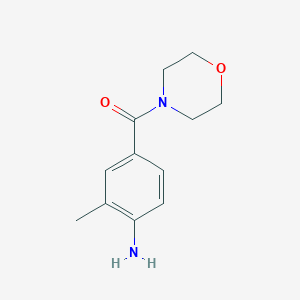
2-Methyl-4-(morpholine-4-carbonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-Methyl-4-(morpholine-4-carbonyl)aniline" is a chemical compound that likely exhibits a unique combination of physical and chemical properties due to its molecular structure, which incorporates morpholine and aniline functionalities. While direct studies on this compound are limited, understanding its characteristics can be approached by examining research on structurally related compounds.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of morpholine derivatives with anilines or other aromatic compounds. For example, novel aniline derivatives have been synthesized by reacting morpholine with substituted anilines, highlighting a method that could be applicable to synthesizing compounds like "2-Methyl-4-(morpholine-4-carbonyl)aniline" (Subhash & Bhaskar, 2020).
Molecular Structure Analysis
Structural analysis of related compounds, such as N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline, provides insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding, that could also be relevant to "2-Methyl-4-(morpholine-4-carbonyl)aniline" (Li et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can lead to a variety of products depending on the reactants and conditions. For instance, the reactivity of morpholine-containing compounds with carbonyl compounds and anilines can yield oxazaborins, indicating potential routes for functionalizing compounds like "2-Methyl-4-(morpholine-4-carbonyl)aniline" (Vanallan & Reynolds, 1969).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are influenced by the molecular structure. While specific data for "2-Methyl-4-(morpholine-4-carbonyl)aniline" is not available, analogs with morpholine and aniline groups generally exhibit moderate solubility in organic solvents and water, which could be inferred for the compound .
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, can be partially understood through studies on similar molecules. For example, morpholine derivatives have been explored for their antimicrobial activities and interaction with metal ions, suggesting that "2-Methyl-4-(morpholine-4-carbonyl)aniline" may also exhibit interesting biological or catalytic activities (Subhash & Bhaskar, 2020).
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Interests
Morpholine derivatives, including compounds related to "2-Methyl-4-(morpholine-4-carbonyl)aniline," exhibit a broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle, is noted for its presence in various organic compounds designed for diverse pharmacological activities. Recent explorations into morpholine moieties have highlighted their significant pharmacophoric activities, leading to the synthesis of novel derivatives with potent pharmacological profiles (Asif & Imran, 2019).
Fluorescent Chemosensors
Compounds based on similar structural frameworks are utilized in the development of fluorescent chemosensors. These sensors are capable of detecting various analytes, including metal ions and neutral molecules, demonstrating high selectivity and sensitivity. Such applications are emerging, indicating significant opportunities to modulate sensing selectivity and sensitivity for creating more advanced chemosensors (Roy, 2021).
Photocatalytic Degradation of Pollutants
Morpholine derivatives have been studied for their role in the photocatalytic degradation of pollutants in water. The process involves the mineralization of various organic pollutants, highlighting the utility of morpholine-related compounds in environmental applications. This includes the identification of intermediate products to understand the photocatalytic pathways better and assess compounds left in treated water (Pichat, 1997).
Sorption and Removal of Herbicides
The sorption behaviors of certain herbicides to soil and organic matter have been reviewed, which indirectly relates to the understanding of how similar structural compounds, such as "2-Methyl-4-(morpholine-4-carbonyl)aniline," might interact with environmental matrices. These studies offer insights into the environmental fate and transport of such compounds, enhancing the development of remediation strategies for contaminated sites (Werner, Garratt, & Pigott, 2012).
Antisense Technology
Morpholino oligos, structurally related to morpholine derivatives, have been employed in gene function inhibition in various model organisms. These studies underline the potential of morpholine derivatives in genetic research and therapy, offering a method to study gene function rapidly and with careful controls (Heasman, 2002).
Safety And Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, toxic in contact with skin or if inhaled, causes skin irritation and serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(4-amino-3-methylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPYUBBZBYVKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(morpholine-4-carbonyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

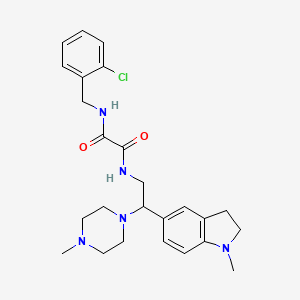
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)
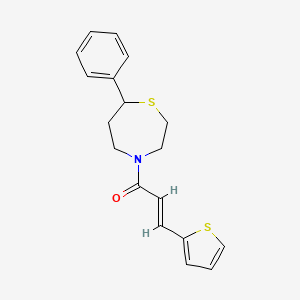
![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
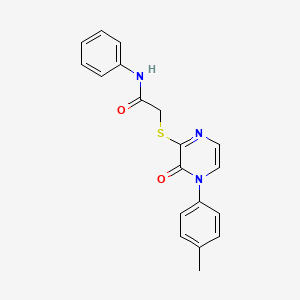
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)
![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)
![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
![Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride](/img/structure/B2486179.png)
![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2486183.png)
